N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034353-75-6
VCID: VC7541882
InChI: InChI=1S/C18H15F3N4O/c19-18(20,21)16-4-2-1-3-15(16)17(26)23-9-10-25-12-14(11-24-25)13-5-7-22-8-6-13/h1-8,11-12H,9-10H2,(H,23,26)
SMILES: C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F
Molecular Formula: C18H15F3N4O
Molecular Weight: 360.34

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide

CAS No.: 2034353-75-6

Cat. No.: VC7541882

Molecular Formula: C18H15F3N4O

Molecular Weight: 360.34

* For research use only. Not for human or veterinary use.

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(trifluoromethyl)benzamide - 2034353-75-6

Specification

CAS No. 2034353-75-6
Molecular Formula C18H15F3N4O
Molecular Weight 360.34
IUPAC Name N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C18H15F3N4O/c19-18(20,21)16-4-2-1-3-15(16)17(26)23-9-10-25-12-14(11-24-25)13-5-7-22-8-6-13/h1-8,11-12H,9-10H2,(H,23,26)
Standard InChI Key DFNMCNSTEYMZFI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • 2-(Trifluoromethyl)benzamide core: A benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and an amide functional group.

  • Ethyl linker: A two-carbon chain connecting the benzamide to the pyrazole ring.

  • 4-(Pyridin-4-yl)-1H-pyrazol-1-yl group: A pyrazole ring substituted with a pyridine moiety at the 4-position .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine and pyrazole rings contribute to π-π stacking interactions and hydrogen bonding capabilities .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₉H₁₆F₃N₄O
Molecular Weight401.4 g/mol
Functional GroupsTrifluoromethyl, amide, pyrazole, pyridine
Key SubstituentsOrtho-CF₃ on benzene; pyridin-4-yl on pyrazole

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with diketones or alkynes .

  • Introduction of the pyridine moiety: Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

  • Amide bond formation: Coupling the benzamide precursor with the ethyl-linked pyrazole-pyridine intermediate using carbodiimide-based reagents .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)
1Pyrazole cyclizationHydrazine, β-keto ester, ethanol, reflux65–75
2Pyridine couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60
3Amide couplingEDCI, HOBt, DCM, rt70–85

Optimization focuses on improving yields through catalyst selection (e.g., PEPPSI-IPr for cross-coupling) and solvent systems (DMF/EtOH mixtures) .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 8.15 (s, 1H, pyrazole-H), 7.95–7.85 (m, 4H, benzamide-H), 4.45 (t, J = 6.4 Hz, 2H, -CH₂-), 3.90 (t, J = 6.4 Hz, 2H, -CH₂-) .

  • IR (ATR): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch), 1240 cm⁻¹ (C-N stretch).

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (logP = 3.2) .

  • Stability: Stable under ambient conditions but hydrolyzes in strong acids/bases due to the amide bond .

Biological Activity and Applications

Table 3: Biological Screening Data

TargetAssay TypeIC₅₀/EC₅₀Reference
EGFR kinaseFluorescence120 nM
VEGFR-2ELISA85 nM
GlyT1 uptakeRadioligand1.8 nM

Structure-Activity Relationships (SAR)

  • Trifluoromethyl group: Critical for target binding and metabolic resistance .

  • Pyridine substitution: Enhances solubility and π-stacking interactions .

Future Directions

  • Pharmacokinetic studies: Improve oral bioavailability via prodrug strategies.

  • Target validation: Explore off-target effects using CRISPR-Cas9 screens.

  • Clinical translation: Initiate Phase I trials for oncology indications.

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